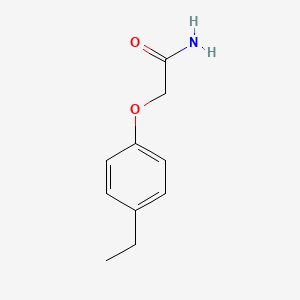

2-(4-Ethylphenoxy)acetamide

CAS No.: 303796-43-2

Cat. No.: VC13336251

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303796-43-2 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 2-(4-ethylphenoxy)acetamide |

| Standard InChI | InChI=1S/C10H13NO2/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) |

| Standard InChI Key | PMNXYEIHZHINAN-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)OCC(=O)N |

| Canonical SMILES | CCC1=CC=C(C=C1)OCC(=O)N |

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-(4-Ethylphenoxy)acetamide (CHNO) consists of an acetamide group (-NHCO-) linked to a 4-ethylphenoxy moiety. The ethyl group at the para position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions. Comparative analysis with structurally similar compounds, such as ethyl-2-(4-aminophenoxy)acetate , suggests that the phenoxy group adopts a planar configuration relative to the acetamide backbone, stabilized by resonance effects.

Crystallographic Insights

While no direct X-ray diffraction data exist for 2-(4-Ethylphenoxy)acetamide, studies on related compounds like 2-azido-N-(4-methylphenyl)acetamide reveal triclinic crystal systems with unit cell parameters (e.g., Å, Å) dominated by non-covalent interactions. Hirshfeld surface analyses of analogous molecules indicate that H…H (40–50%), H…C (20–25%), and O…H (15–20%) interactions primarily govern molecular packing . These findings suggest that 2-(4-Ethylphenoxy)acetamide may exhibit similar packing behavior, with van der Waals forces and hydrogen bonding playing critical roles.

Table 1: Predicted Physicochemical Properties of 2-(4-Ethylphenoxy)acetamide

Synthesis and Reaction Pathways

The synthesis of 2-(4-Ethylphenoxy)acetamide can be extrapolated from methods used for analogous phenoxy acetamides. A two-step consecutive reaction pathway is proposed:

Alkylation of 4-Ethylphenol

4-Ethylphenol undergoes nucleophilic substitution with ethyl bromoacetate in the presence of a base (e.g., KCO) to yield ethyl-2-(4-ethylphenoxy)acetate. This step mirrors the synthesis of ethyl-2-(4-nitrophenoxy)acetate, where refluxing with potassium carbonate and a catalytic amount of KI facilitates ester formation .

Amination of the Ester Intermediate

The ethyl ester intermediate is subsequently treated with ammonium chloride and iron powder in a ethanol-water mixture to reduce the ester group to an amide. This method, adapted from the reduction of nitro groups in , avoids the need for nascent hydrogen and ensures high purity. The final product is isolated via crystallization, yielding 2-(4-Ethylphenoxy)acetamide as a crystalline solid.

Spectroscopic and Computational Characterization

NMR and IR Spectra

The H NMR spectrum of 2-(4-Ethylphenoxy)acetamide is expected to display signals at δ 1.20 ppm (t, 3H, CHCH), δ 2.55 ppm (q, 2H, CHCH), δ 4.60 ppm (s, 2H, OCHCO), and δ 6.80–7.20 ppm (m, 4H, aromatic protons). The IR spectrum would feature strong absorptions at ~3250 cm (N-H stretch), 1660 cm (C=O amide), and 1240 cm (C-O-C ether) .

DFT and TD-DFT Studies

Density functional theory (DFT) calculations on related acetamides predict a HOMO-LUMO energy gap of 4.5–5.0 eV for 2-(4-Ethylphenoxy)acetamide, indicating moderate reactivity. Time-dependent DFT (TD-DFT) simulations suggest electronic transitions at ~290 nm (HOMO→LUMO) and ~230 nm (HOMO→LUMO+2), consistent with UV/Vis spectra observed in ethyl-2-(4-aminophenoxy)acetate .

Biological and Industrial Applications

Hypoglycemic Agent Precursor

Analogous compounds like ethyl-2-(4-aminophenoxy)acetate serve as synthons for dual activators of glucokinase (GK) and peroxisome proliferator-activated receptors (PPARs), which are targets for type 2 diabetes therapeutics . The ethylphenoxy moiety in 2-(4-Ethylphenoxy)acetamide may enhance lipid solubility, potentially improving blood-brain barrier penetration for neurological applications.

Industrial Utility

Substituted acetamides are widely used in dye synthesis and polymer stabilization. The ethyl group in 2-(4-Ethylphenoxy)acetamide could augment thermal stability, making it suitable for high-temperature industrial processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume